molecular formula C7H7ClO2 B2569510 2-Chloro-1-(5-methylfuran-3-yl)ethanone CAS No. 1594876-00-2

2-Chloro-1-(5-methylfuran-3-yl)ethanone

Cat. No.: B2569510
CAS No.: 1594876-00-2
M. Wt: 158.58
InChI Key: XAGAYUGSJLRESA-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a methyl-substituted furan ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methylfuran-3-yl)ethanone typically involves the reaction of 5-methylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield the desired product . The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-methylfuran-3-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are commonly employed.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran are used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5-methylfuran-3-yl)ethanone is unique due to the presence of both a chloro group and a methyl-substituted furan ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

2-chloro-1-(5-methylfuran-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGAYUGSJLRESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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